molecular formula C5H10O2.H3N<br>C5H13NO2 B3266514 Azane;pentanoic acid CAS No. 42739-38-8

Azane;pentanoic acid

Cat. No.: B3266514
CAS No.: 42739-38-8
M. Wt: 119.16 g/mol
InChI Key: RXQNHIDQIJXKTK-UHFFFAOYSA-N
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Description

Azane;pentanoic acid, systematically named azane,2,3,4,5-tetrahydroxypentanoic acid (CAS 5461-96-1), is an organonitrogen compound combining an azane (NH₃-derived) moiety with a pentanoic acid backbone modified by four hydroxyl groups at positions 2, 3, 4, and 5. Its structural complexity distinguishes it from simpler carboxylic acids like pentanoic acid (valeric acid), which lacks hydroxyl and amine groups. Limited data exist on its synthesis, stability, or reactivity, though safety data sheets emphasize its use in industrial settings without detailed toxicological profiles .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

42739-38-8

Molecular Formula

C5H10O2.H3N
C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

azanium;pentanoate

InChI

InChI=1S/C5H10O2.H3N/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);1H3

InChI Key

RXQNHIDQIJXKTK-UHFFFAOYSA-N

SMILES

CCCCC(=O)O.N

Canonical SMILES

CCCCC(=O)[O-].[NH4+]

Related CAS

42739-38-8
5972-85-0
109-52-4 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium valerate can be synthesized by neutralizing valeric acid with ammonium hydroxide. The reaction typically proceeds as follows:

CH3(CH2)3COOH+NH4OHCH3(CH2)3COONH4+H2O\text{CH3(CH2)3COOH} + \text{NH4OH} \rightarrow \text{CH3(CH2)3COONH4} + \text{H2O} CH3(CH2)3COOH+NH4OH→CH3(CH2)3COONH4+H2O

This reaction is carried out under controlled conditions to ensure complete neutralization and formation of the ammonium salt .

Industrial Production Methods: In industrial settings, ammonium valerate is produced by reacting valeric acid with ammonia gas. The process involves the careful control of temperature and pressure to optimize yield and purity. The reaction is typically conducted in a reactor where valeric acid is continuously fed, and ammonia gas is bubbled through the solution .

Chemical Reactions Analysis

Acid-Base Dissociation and Proton Transfer

Ammonium valerate dissociates in aqueous solution:

CH3(CH2)3COONH4NH4++CH3(CH2)3COO\text{CH}_3(\text{CH}_2)_3\text{COONH}_4\rightleftharpoons \text{NH}_4^++\text{CH}_3(\text{CH}_2)_3\text{COO}^-

The equilibrium shifts in acidic conditions, regenerating valeric acid (ΔG=1419±8.4textkJmol\Delta G^\circ =1419\pm 8.4\\text{kJ mol} for protonation of the pentanoate anion) .

Cation Exchange Reactions

The ammonium ion undergoes substitution with metal cations in solution:

CH3(CH2)3COONH4+M+CH3(CH2)3COOM+NH4+\text{CH}_3(\text{CH}_2)_3\text{COONH}_4+\text{M}^+\rightarrow \text{CH}_3(\text{CH}_2)_3\text{COOM}+\text{NH}_4^+

Common reagents include sodium or potassium salts, yielding sodium valerate or potassium valerate .

Oxidation

Under strong oxidizing conditions (e.g., KMnO4/H+\text{KMnO}_4/\text{H}^+), the pentanoate anion oxidizes to form carbon dioxide and water, though this pathway is non-selective .

Reduction

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboxylate to 1-pentanol:

CH3(CH2)3COOLiAlH4CH3(CH2)3CH2OH\text{CH}_3(\text{CH}_2)_3\text{COO}^-\xrightarrow{\text{LiAlH}_4}\text{CH}_3(\text{CH}_2)_3\text{CH}_2\text{OH}

This reaction proceeds via a two-electron reduction mechanism.

Esterification and Acyl Transfer

In the presence of alkyl halides or acyl chlorides, ammonium valerate participates in nucleophilic acyl substitution to form esters:

CH3(CH2)3COO+R XCH3(CH2)3COOR+X\text{CH}_3(\text{CH}_2)_3\text{COO}^-+\text{R X}\rightarrow \text{CH}_3(\text{CH}_2)_3\text{COOR}+\text{X}^-

Catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction rates by stabilizing transition states .

Thermal Decomposition

Heating ammonium valerate above 150°C results in decomposition:

CH3(CH2)3COONH4ΔCH3(CH2)3COOH+NH3\text{CH}_3(\text{CH}_2)_3\text{COONH}_4\xrightarrow{\Delta}\text{CH}_3(\text{CH}_2)_3\text{COOH}+\text{NH}_3\uparrow

The reaction is endothermic (ΔH=1449±8.8textkJmol\Delta H^\circ =1449\pm 8.8\\text{kJ mol}) .

Reaction Thermochemistry Data

ReactionΔH\Delta H^\circ (kJ/mol)ΔG\Delta G^\circ (kJ/mol)ConditionsSource
C5H9O2+H+C5H10O2\text{C}_5\text{H}_9\text{O}_2^-+\text{H}^+\rightarrow \text{C}_5\text{H}_{10}\text{O}_21449 ± 8.81419 ± 8.4Gas phase
Hydrogenation of C5H6O2\text{C}_5\text{H}_6\text{O}_2-275 ± 5.0Liquid phase, H2\text{H}_2

Scientific Research Applications

Ammonium valerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium valerate involves its dissociation into ammonium ions (NH4+) and valerate ions (C4H9COO−) in aqueous solutions. The ammonium ions can participate in acid-base reactions, while the valerate ions can interact with various biological molecules. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

Short-Chain Carboxylic Acids

Pentanoic acid (C₅H₁₀O₂) and its derivatives are widely studied for their roles in flavor chemistry, biological secretions, and industrial processes. Key comparisons include:

Compound Key Features Biological/Industrial Relevance Reference
Pentanoic acid Straight-chain carboxylic acid; pungent odor. Found in honey (Zone 3), anal gland secretions (cats, dogs), and elephant buccal secretions.
Butanoic acid C₄H₈O₂; rancid odor. Major component in animal secretions (cats, foxes, humans); intermediate in anaerobic digestion.
Hexanoic acid C₆H₁₂O₂; fatty acid with antimicrobial properties. Present in Luzhoulaojiao liquors and honey; higher vapor pressure than pentanoic acid.
4-Oxo-pentanoic acid Ketone-modified derivative (C₅H₈O₃). Used in flavor synthesis; lower vapor concentration compared to pentanoic acid.
  • Vapor Concentration Dynamics: In headspace analyses, pentanoic acid exhibits intermediate volatility.

Amine-Containing Carboxylic Acids

Azane;pentanoic acid belongs to a niche class of compounds integrating amines with carboxylic acid functionalities. Notable analogs include:

Compound Structure & Functionality Applications/Findings Reference
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Arylcyclohexylamine hapten; mimics phencyclidine (PCP) receptor binding. Used to generate antibodies for PCP receptor studies; correlates with pharmacological activity.
(S)-2-Amino-5-...pentanoic acid (C₁₆H₃₀N₄O₆) Complex amino acid derivative with diazaundecane backbone. Research tool in life sciences; stable at -80°C in solvent.
2-Amino-5,6-dimethyl-benzimidazole-1-pentanoic acid (C₁₄H₁₉N₃O₂) Benzimidazole-linked pentanoic acid; undefined biological role. Structural novelty with potential pharmaceutical relevance.

Research Findings and Analytical Challenges

  • Immunological Relevance: Haptens like 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid demonstrate structural mimicry of PCP receptor ligands, enabling antibody generation for neuropharmacological studies .
  • Industrial Limitations: The unavailability of analytical standards for pentanoic acid metabolites complicates residue definition in regulatory contexts (e.g., poultry liver/kidney) .
  • Volatility and Stability: Pentanoic acid’s vapor concentration is influenced by environmental factors (pH, temperature), as shown in model reactions optimizing raisin volatile profiles .

Data Tables

Table 1: Vapor Concentration Comparison (1–3 Hours)

Compound Vapor Concentration (Relative to Pentanoic Acid) Notes Reference
Pentanoic acid 1.0 (baseline) Stable headspace release over time.
Heptanoic acid 0.3–0.5 Potential analytical degradation.
2-Methylpropanoic acid 1.2–1.5 Higher initial volatility.
Methyl pentanoate 1.3–1.6 Rapid depletion after 3 hours.

Q & A

Q. What are the standard methods for synthesizing and purifying pentanoic acid in laboratory settings?

Pentanoic acid is typically synthesized via oxidation of 1-pentanol using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions. Purification involves fractional distillation due to its boiling point (186°C) and can be further refined via recrystallization or chromatography for analytical-grade purity. Contamination by homologs (e.g., butyric or hexanoic acid) is minimized using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How is the molecular structure of pentanoic acid characterized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. The 1H^1H NMR spectrum of pentanoic acid (C5_5H10_{10}O2_2) shows distinct peaks for the carboxyl group (-COOH, δ ~11-12 ppm), methylene (-CH2_2-, δ ~1.3-2.3 ppm), and terminal methyl (-CH3_3, δ ~0.9 ppm). Spin-spin coupling follows the "n+1 rule," with multiplicities confirming adjacent proton environments .

Q. What are the key physicochemical properties of pentanoic acid relevant to experimental design?

Key properties include:

  • Aqueous solubility: 25 g/L at 25°C (experimental), though computational models like COSMO-RS may overestimate this by factors of 3–4 .
  • pKa: ~4.8, indicating moderate acidity.
  • LogP: 0.8, reflecting moderate hydrophobicity. These parameters guide solvent selection, pH adjustments, and partitioning studies.

Advanced Research Questions

Q. How can computational models address discrepancies in predicting pentanoic acid’s aqueous solubility?

COSMO-RS and COSMO-RS-DARE models predict solubility but diverge in accuracy. For pentanoic acid (n=5):

ModelExperimental Solubility (g/L)Predicted Solubility (g/L)Overestimation Factor
COSMO-RS2545018×
COSMO-RS-DARE25853.4×
DARE improves predictions by accounting for dimerization, but experimental validation remains essential .

Q. What mechanistic insights explain the antioxidant activity of pentanoic acid derivatives like 5-(benzylselanyl)pentanoic acid?

Organoselenium derivatives exhibit radical scavenging via Se-centered radical formation. For 5-(benzylselanyl)pentanoic acid:

  • Reacts with Br2_2^{•-} and CO3_3^{•-} radicals at rate constants ~109^9 M1^{-1}s1^{-1}.
  • Forms stable dimer anions (Se–Se bonds) upon oxidation, confirmed by TDDFT calculations matching experimental λmax_{max} values . The benzyl group enhances electron delocalization, improving antioxidant efficacy over phenyl analogs.

Q. How does pentanoic acid influence microbial short-chain fatty acid (SCFA) profiles in gut microbiome studies?

In murine models, pentanoic acid (0.5–1.2 μg/g feces) correlates with specific microbiota (e.g., Clostridia). Analytical methods include:

  • Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., BSTFA).
  • Quantification against deuterated internal standards (e.g., pentanoic acid-d9_9) to mitigate matrix effects .

Q. What are the challenges in interpreting 1H^1H1H MRS data for pentanoic acid in metabolic studies?

Key challenges include:

  • Signal overlap from methylene protons (δ ~1.3–2.3 ppm).
  • pH-dependent carboxyl proton broadening. Solutions:
  • Use high-field NMR (>500 MHz) and spin-echo sequences.
  • Apply linear prediction algorithms to resolve multiplet splitting .

Methodological Considerations

Q. How can deuterated analogs (e.g., pentanoic acid-d9_99​) improve tracer studies in metabolic pathways?

Pentanoic acid-d9_9 (C5_5D9_9HO2_2) serves as a stable isotope tracer for:

  • Tracking β-oxidation via LC-MS detection of deuterated intermediates.
  • Quantifying endogenous pentanoate using isotope dilution (e.g., 2H^2H-NMR or MRM transitions in MS) .

Q. What experimental designs mitigate pentanoic acid’s volatility and odor in in vitro assays?

  • Use sealed systems (e.g., headspace vials) with inert gas purging.
  • Derivatize to non-volatile esters (e.g., methyl pentanoate) for LC-MS workflows.
  • Employ odor-neutralizing adsorbents (e.g., activated charcoal) in waste streams .

Data Analysis and Contradictions

Q. Why do detectability thresholds for pentanoic acid vapor vary across olfactory studies?

Detectability (P=0.93 in humans) depends on chain length and functional groups:

CompoundDetectability (P)
Pentanoic acid0.93
Hexanoic acid0.31
Dodecanal0.11
Shorter chains increase volatility and receptor affinity, but higher homologs (n>6) exhibit reduced sensory activation .

Q. How do researchers validate conflicting bioactivity data for pentanoic acid in neurological studies?

Contradictions in ROCK pathway activation (EC50_{50} ~10–50 μM) arise from:

  • Cell-type specificity (e.g., neuronal vs. glial cells).
  • Assay interference from serum albumin binding.
    Solutions:
  • Use serum-free media and orthogonal assays (e.g., FRET-based kinase activity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Azane;pentanoic acid
Reactant of Route 2
Azane;pentanoic acid

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